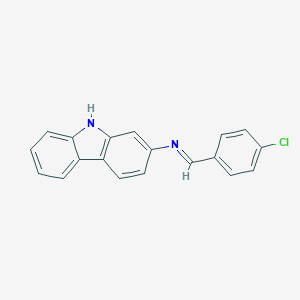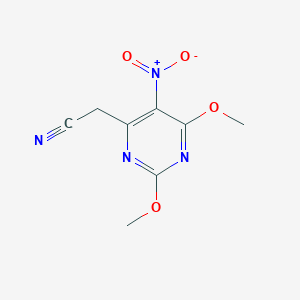
(E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate, also known as MitoParaquat, is a redox-cycling agent that is commonly used in scientific research to study oxidative stress and mitochondrial dysfunction. Its ability to generate reactive oxygen species makes it a valuable tool for investigating the role of oxidative stress in various biological processes.
Wirkmechanismus
(E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate generates reactive oxygen species through redox cycling reactions. It is taken up by cells and accumulates in mitochondria, where it generates superoxide anions through the transfer of electrons from NADH to oxygen. This process can lead to oxidative damage to mitochondrial DNA, proteins, and lipids, ultimately resulting in mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress and mitochondrial dysfunction in a variety of cell types. It has been shown to cause DNA damage, protein oxidation, and lipid peroxidation, all of which can contribute to cellular damage and death. Additionally, this compound has been shown to disrupt mitochondrial function, leading to decreased ATP production and impaired cellular respiration.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of (E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate is its ability to generate reactive oxygen species in a controlled and reproducible manner. This allows researchers to investigate the effects of oxidative stress on various biological processes in a controlled setting. However, one limitation of this compound is its potential toxicity to cells and organisms. Careful dosing and experimental design are required to minimize the potential for toxicity and ensure that the effects observed are due to oxidative stress and not nonspecific toxicity.
Zukünftige Richtungen
There are many potential future directions for research involving (E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate. One area of interest is the development of new antioxidants and other compounds that can protect against oxidative stress induced by this compound. Additionally, this compound could be used to investigate the role of oxidative stress in various disease states, including neurodegenerative diseases and cancer. Finally, new methods for delivering this compound to specific tissues or cell types could help to further elucidate its effects on cellular function and signaling.
Synthesemethoden
(E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate can be synthesized through a multistep process involving the reaction of various reagents. One common method involves the reaction of 4,4'-bipyridine with methyl vinyl ketone to form a dioxoisoindoline intermediate. This intermediate is then reacted with benzyltriethylammonium chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
(E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate is widely used in scientific research to investigate the role of oxidative stress and mitochondrial dysfunction in various biological processes. It has been used to study the effects of oxidative stress on aging, neurodegenerative diseases, and cancer. Additionally, this compound has been used to investigate the mechanisms of action of various antioxidants and other compounds that can protect against oxidative stress.
Eigenschaften
Molekularformel |
C12H9N3O3 |
|---|---|
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
(E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate |
InChI |
InChI=1S/C12H9N3O3/c13-14-7-8(16)5-6-15-11(17)9-3-1-2-4-10(9)12(15)18/h1-4,7H,5-6H2/b8-7+ |
InChI-Schlüssel |
GHGVDCYDUFUJIN-BQYQJAHWSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC/C(=C\[N+]#N)/[O-] |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=C[N+]#N)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=C[N+]#N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid](/img/structure/B274274.png)
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)

![3-[1,1'-biphenyl]-4-yl-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B274284.png)
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
![N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide](/img/structure/B274288.png)

![N'-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide](/img/structure/B274293.png)
methylidene}-4-methylbenzene-1-sulfonamide](/img/structure/B274294.png)


![2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine](/img/structure/B274298.png)